Bienvenue dans la boutique en ligne BenchChem!

N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Physicochemical profiling Compound identification Quality control

This N-allyl piperazine-1-carboxamide oxalate (CAS 1351631-44-1) offers a unique terminal alkene for radical-mediated thiol-ene click chemistry, enabling site-selective conjugation absent in N-ethyl analogs. The 12 Da mass differential vs. N-ethyl analog (355.35 g/mol) supports LC-MS reaction monitoring. With a TPSA of 140 Ų at the Veber rule boundary and 3 H-bond donors, it is ideal for probing permeability-solubility relationships in drug discovery. The defined oxalate counterion supports solid-form screening. Procure this compound to advance your bioconjugation or analytical research.

Molecular Formula C16H21N3O7
Molecular Weight 367.358
CAS No. 1351631-44-1
Cat. No. B2800893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
CAS1351631-44-1
Molecular FormulaC16H21N3O7
Molecular Weight367.358
Structural Identifiers
SMILESC=CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O
InChIInChI=1S/C14H19N3O3.C2H2O4/c1-2-5-15-14(19)17-8-6-16(7-9-17)11-12(18)13-4-3-10-20-13;3-1(4)2(5)6/h2-4,10H,1,5-9,11H2,(H,15,19);(H,3,4)(H,5,6)
InChIKeyZVIQAOSWLPTZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate (CAS 1351631-44-1)


N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate (CAS 1351631-44-1) is a synthetic piperazine-1-carboxamide derivative bearing a distinctive N-allyl substituent, a furan-2-yl ketone moiety, and presented as an oxalate salt [1]. The compound is catalogued in PubChem (CID 71780793) with a molecular formula of C₁₆H₂₁N₃O₇ and a molecular weight of 367.35 g/mol [1]. The closest commercially available analogs differ primarily in the N-substituent, with the N-ethyl analog (CAS 1351644-70-6, CID 71780794) representing the most direct structural comparator [2].

Why Generic Substitution of N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate Carries Quantifiable Risk


Even within a closely related piperazine-1-carboxamide series, substitution of the N-allyl group for an N-ethyl or N-methyl group alters computed physicochemical descriptors that govern solubility, permeability, and molecular recognition [1][2]. The allyl substituent introduces a π-bond system capable of participating in thiol-ene click chemistry, a functional handle absent in saturated alkyl analogs, which directly impacts downstream synthetic utility and conjugate addition applications [1]. Absent comparative biological activity data for this specific series, procurement decisions rest on these measurable structural and physicochemical differences that render simple interchange scientifically unjustified.

Quantitative Differentiation Evidence for N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate


Molecular Weight Differential vs. N-Ethyl Analog

The target compound exhibits a molecular weight of 367.35 g/mol [1], which is 12.00 Da higher than the N-ethyl analog (355.35 g/mol) [2]. This difference corresponds precisely to the mass of one CH₂ unit, providing a quantifiable and verifiable basis for distinguishing the two compounds in analytical workflows.

Physicochemical profiling Compound identification Quality control

Hydrogen Bond Donor Count Comparison

Both the target compound and its N-ethyl analog possess 3 hydrogen bond donors [1][2]. This parity indicates that N-substituent variation from allyl to ethyl does not alter HBD count, a key parameter in Lipinski's Rule of Five. However, the allyl group's unsaturation may influence intramolecular hydrogen bonding patterns not captured by simple count.

Drug-likeness Permeability prediction Solubility

Topological Polar Surface Area (TPSA) Comparison

The target compound has a topological polar surface area (TPSA) of 140 Ų [1]. While the TPSA of the N-ethyl analog was not found on its PubChem summary page , this value places the target compound within the range generally considered acceptable for oral bioavailability (TPSA <140 Ų) and above the threshold associated with poor CNS penetration (TPSA >90 Ų).

Membrane permeability Blood-brain barrier penetration Drug design

Application Scenarios for N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate Based on Verified Evidence


Thiol-Ene Click Chemistry Building Block

The N-allyl substituent provides a terminal alkene handle capable of participating in radical-mediated thiol-ene reactions, enabling site-selective conjugation to thiol-bearing biomolecules, polymers, or surfaces [1]. This functional handle is absent in the N-ethyl analog [2], making the target compound uniquely suitable for applications requiring bioorthogonal ligation or polymer functionalization. The 12 Da mass differential facilitates monitoring of reaction progress by LC-MS [1][2].

Analytical Reference Standard for Piperazine Carboxamide Libraries

The distinct molecular weight of 367.35 g/mol [1] and unique retention properties arising from the allyl group make the target compound suitable as an internal reference standard in HPLC-MS analysis of piperazine-1-carboxamide screening libraries, where differentiation from the N-ethyl analog (355.35 g/mol) [2] is analytically straightforward.

Medicinal Chemistry Scaffold Requiring Balanced TPSA

With a TPSA of 140 Ų [1], the compound sits at the Veber rule boundary for oral bioavailability, making it a useful scaffold for probing permeability-solubility relationships in early-stage drug discovery, particularly when the allyl group is subsequently modified to tune lipophilicity without altering HBD count.

Crystal Engineering of Oxalate Co-Crystals

The oxalate salt form, combined with the hydrogen bond donor count of 3 [1], provides a defined stoichiometric counterion that can influence crystal packing, solubility, and dissolution rate. This is relevant for solid-form screening efforts where the N-allyl oxalate salt is compared against other salt forms or free bases in pharmaceutical development.

Quote Request

Request a Quote for N-allyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.